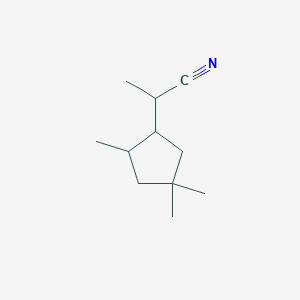
2-(2,4,4-Trimethylcyclopentyl)-propanenitrile
Cat. No. B8368898
M. Wt: 165.27 g/mol
InChI Key: VPNUNBAFCAOPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08592360B2
Procedure details


A solution containing 1 equivalent of 2-(2,4,4-trimethyl-cyclopentyl)acrylonitrile 5 in toluene and 5% by weight of 5% palladium-on-charcoal is placed in an autoclave, under 20 bar of hydrogen, at 40° C. At the end of the reaction, the autoclave is purged with nitrogen and the solution is filtered through celite. The filtrate is concentrated. The crude product, obtained in the form of four diastereomers in proportions of 8:18:22:52, is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][C:5]([CH3:8])([CH3:7])[CH2:4][CH:3]1[C:9](=[CH2:12])[C:10]#[N:11].[H][H]>C1(C)C=CC=CC=1.[Pd]>[CH3:1][CH:2]1[CH2:6][C:5]([CH3:7])([CH3:8])[CH2:4][CH:3]1[CH:9]([CH3:12])[C:10]#[N:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(CC(C1)(C)C)C(C#N)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the autoclave is purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1C(CC(C1)(C)C)C(C#N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

